molecular formula C40H79NO4 B8580837 [2-(Dioctadecylamino)-2-oxoethoxy]acetic acid CAS No. 154269-28-0

[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid

Cat. No. B8580837
Key on ui cas rn: 154269-28-0
M. Wt: 638.1 g/mol
InChI Key: IZZVACPEJJCMJZ-UHFFFAOYSA-N
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Patent
US07129208B2

Procedure details

A solution of dioctadecylamine (2.0 g, 3.8 mmol) and diglycolic anhydride (0.44 g, 3.8 mmol) was refluxed in toluene (50 mL) for 48 h. The solvent was then evaporated and the crude product recrystallized form CHCl3 to give (C18H37)2NCOCH2OCH2COOH as a white solid (2.12 g, 87%), mp 80–81° C. 1H-NMR (300 MHz, δ, CDCl3): 0.87 (6H, t, J=6.9 Hz), 1.25 (64H, m), 1.55 (4H, bs), 3.07 (2H, t, J=7.8 Hz), 3.34 (2H, t, J=7.8 Hz), 4.21 (2H, s), 4.38 (2H, s). 13C-NMR (75 MHz, δ, CDCl3): 14.2, 22.8, 26.9, 27.0, 27.5, 28.7, 29.4, 29.5, 29.6, 29.7, 29.8, 32.0, 47.0, 71.4, 73.2, 171.0, 172.2. IR (KBr, cm−1): 1748 (CO), 1602 (CO).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:38]1(=[O:45])[O:44][C:42](=[O:43])[CH2:41][O:40][CH2:39]1>C1(C)C=CC=CC=1>[N:19]([C:42]([CH2:41][O:40][CH2:39][C:38]([OH:45])=[O:44])=[O:43])([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCCCC
Name
Quantity
0.44 g
Type
reactant
Smiles
C1(COCC(=O)O1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
the crude product recrystallized
CUSTOM
Type
CUSTOM
Details
form CHCl3

Outcomes

Product
Name
Type
product
Smiles
N(CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)C(=O)COCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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